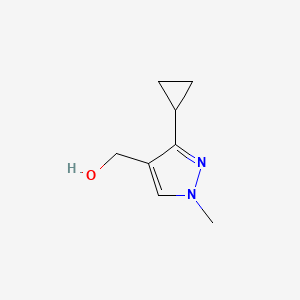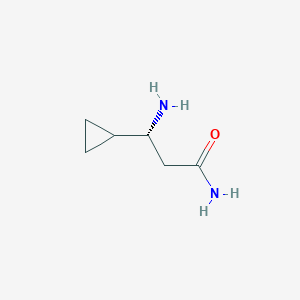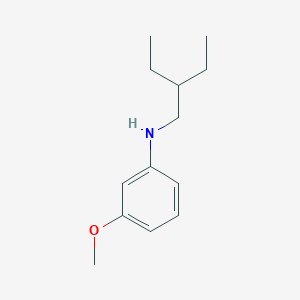
3-(5-Fluoropyridin-3-yl)-3-oxopropanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Fluoropyridin-3-yl)-3-oxopropanal is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique chemical properties, which include reduced basicity and reactivity compared to their chlorinated and brominated counterparts . The presence of a fluorine atom in the aromatic ring significantly influences the compound’s physical, chemical, and biological properties .
Preparation Methods
The synthesis of 3-(5-Fluoropyridin-3-yl)-3-oxopropanal involves several steps. . This reaction involves the conversion of a pyridine derivative to a fluoropyridine using a diazonium salt intermediate. Industrial production methods often utilize efficient fluorinating reagents and reliable fluorination technology to achieve high yields .
Chemical Reactions Analysis
3-(5-Fluoropyridin-3-yl)-3-oxopropanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups using reagents such as organometallic compounds. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and catalysts for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(5-Fluoropyridin-3-yl)-3-oxopropanal has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Mechanism of Action
The mechanism of action of 3-(5-Fluoropyridin-3-yl)-3-oxopropanal involves its interaction with molecular targets and pathways influenced by the presence of the fluorine atom. The electron-withdrawing nature of the fluorine atom affects the compound’s reactivity and interactions with other molecules . This can lead to specific binding modes and biological activities, making it a valuable compound in various research fields.
Comparison with Similar Compounds
3-(5-Fluoropyridin-3-yl)-3-oxopropanal can be compared with other fluorinated pyridines, such as:
- 3-Fluoropyridine
- 5-Fluoropyridine-3-boronic acid
- 3-Amino-5-fluoropyridine These compounds share similar structural features but differ in their specific functional groups and reactivity . The uniqueness of this compound lies in its specific substitution pattern and the presence of the oxopropanal group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H6FNO2 |
|---|---|
Molecular Weight |
167.14 g/mol |
IUPAC Name |
3-(5-fluoropyridin-3-yl)-3-oxopropanal |
InChI |
InChI=1S/C8H6FNO2/c9-7-3-6(4-10-5-7)8(12)1-2-11/h2-5H,1H2 |
InChI Key |
CVFVIFYXKUVMEF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=C1F)C(=O)CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(1-Hydroxypropan-2-yl)amino]methyl}-4-methylphenol](/img/structure/B15273835.png)
![1-[(4-Chlorophenyl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B15273861.png)
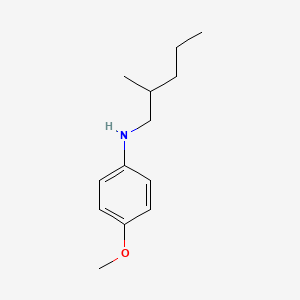
![5-Chloro-N-[2-(methylamino)ethyl]pyrazin-2-amine](/img/structure/B15273869.png)

![4-Methyl-2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),5,7-triene](/img/structure/B15273878.png)
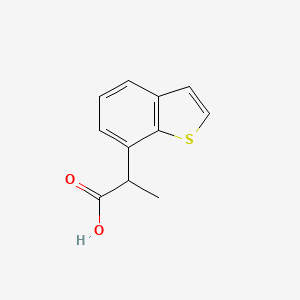
![4-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]butane-1-sulfonyl chloride](/img/structure/B15273887.png)
![N-[2-(Aminomethyl)cyclopentyl]-2-nitrobenzene-1-sulfonamide](/img/structure/B15273894.png)

